4-chloro-5H-pyridazino[4,5-b]indole
Overview
Description
4-chloro-5H-pyridazino[4,5-b]indole is a chemical compound with the molecular formula C10H6ClN3. It has a molecular weight of 203.63 . This compound is known for its purity, which is approximately 95% .
Synthesis Analysis
The synthesis of pyridazino[4,5-b]indoles has been described in various studies. For instance, Hiremath et al. reported that 4-oxo-5H-pyridazino[4,5-b]indoles were obtained from 3-formylindole-2-carboxylates by reaction with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two adjacent nitrogen atoms, a chlorine atom, and three carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyridazinone derivatives, which are related compounds, have been shown to exhibit a wide range of reactions due to their heterocyclic nature .Scientific Research Applications
Synthesis and Derivatives
- 4-Chloro-5H-pyridazino[4,5-b]indole serves as a precursor for the synthesis of various novel compounds. Notably, it undergoes reactions to form triazoles, tetrazoles, triazolotetrazoles, and bis-tetrazoles, all of which are significant in the field of heterocyclic chemistry (Monge-Vega, Aldana, & Ferández-Alvarez, 1981).
Antihypertensive Properties
- Some derivatives of this compound have been investigated for their antihypertensive activity. These compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats (Monge Vega et al., 1982).
Cardiovascular and Antithrombotic Applications
- Derivatives of this compound have shown potential in cardiovascular applications. Some compounds exhibit inotropic activity and act as inhibitors of platelet aggregation. They are compared to other agents with cardiotonic activity and have been studied for their role in blood platelet function (Monge et al., 1991).
Anticancer Research
- Novel 5H-pyridazino[4,5-b]Indoles have been designed and synthesized with the aim to find potent anticancer compounds. Certain derivatives exhibited significant antiproliferative activities against cancer cell lines, suggesting their potential in cancer therapy (Li et al., 2007).
Antimicrobial Activities
- This compound derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated moderate sensitivity against various bacterial and fungal isolates, indicating their potential in antimicrobial therapy (Avan, Guven, & Guven, 2013).
Phosphoinositide 3-Kinase (PI3K) Inhibition for Breast Cancer Therapy
- Hydrazide-based pyridazino[4,5-b]indole derivatives have been identified as new phosphoinositide 3-kinase (PI3K) inhibitors. They show potent cytotoxic activity against breast cancer cell lines and have been suggested as promising candidates for breast cancer therapy (Sarhan et al., 2020).
Corrosion Inhibition in Steel
- This compound derivatives have been investigated for their corrosion inhibition properties. They are effective in protecting mild steel in hydrochloric acid solutions, suggesting applications in industrial corrosion prevention (Bentiss et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets .
Mode of Action
It’s worth noting that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It’s worth noting that the compound is typically stored at room temperature .
Properties
IUPAC Name |
4-chloro-5H-pyridazino[4,5-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-7(5-12-14-10)6-3-1-2-4-8(6)13-9/h1-5,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMLHHTWRRCTNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=NC(=C3N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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